1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)9-15-6-5-12(16)8-15/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIULOSMOZYEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1408130-66-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N2O, with a molecular weight of approximately 259.37 g/mol. Its structure consists of a dimethylphenyl group linked to a pyrrolidine derivative, which contributes to its biological activity.
Biological Activity Overview
Pharmacological Properties:
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects: Preliminary studies suggest that the compound may influence neurotransmitter systems similar to traditional antidepressants.
- Cognitive Enhancement: Its structural components suggest potential interactions with acetylcholine receptors, which could enhance cognitive functions.
- Analgesic Properties: There are indications that it may have pain-relieving effects, potentially useful in treating chronic pain conditions.
The biological activity is likely mediated through several mechanisms:
- Receptor Modulation: The hydroxypyrrolidine moiety may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognition.
- Inhibition of Enzymatic Activity: The compound could inhibit enzymes associated with neurotransmitter breakdown, thereby increasing their availability in the synaptic cleft.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Cognitive Enhancement | Improved memory and learning | |
| Analgesic | Reduction in pain perception |
Case Study: Antidepressant Effects
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant-like effects.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | ~4 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
